3,4-Dihydro-6,7-dimethoxy-1-pentylisoquinoline hydrochloride is a chemical compound that belongs to the isoquinoline class of alkaloids. This compound is primarily recognized for its role as a precursor in the synthesis of tetrabenazine, a medication used to treat Huntington's disease and other movement disorders. The compound's chemical structure includes a pentyl group and two methoxy groups, which contribute to its pharmacological properties.
The primary source of 3,4-dihydro-6,7-dimethoxy-1-pentylisoquinoline hydrochloride is through synthetic organic chemistry methods. It is synthesized from readily available precursors such as 3,4-dimethoxy phenethylamine and various formylation reagents. Its synthesis has been documented in several patents, emphasizing its importance in pharmaceutical applications and organic synthesis .
3,4-Dihydro-6,7-dimethoxy-1-pentylisoquinoline hydrochloride is classified as an isoquinoline derivative. Isoquinolines are bicyclic compounds that contain a fused benzene and pyridine ring. This specific compound is further categorized under alkaloids due to its nitrogen-containing structure and biological activity.
The synthesis of 3,4-dihydro-6,7-dimethoxy-1-pentylisoquinoline hydrochloride can be accomplished through several methods, with the most notable being a one-pot reaction process. This method involves the following steps:
This method has demonstrated high yields (over 75%) and purity (greater than 99%) while minimizing waste and reducing operational costs .
The one-pot method simplifies the synthesis by reducing the number of steps and reagents required. This approach enhances safety and efficiency in industrial applications, making it a preferred method for large-scale production .
The molecular formula for 3,4-dihydro-6,7-dimethoxy-1-pentylisoquinoline hydrochloride is , with a molecular weight of approximately 275.74 g/mol. The structure features:
The primary chemical reactions involving 3,4-dihydro-6,7-dimethoxy-1-pentylisoquinoline hydrochloride include:
These reactions are crucial for developing pharmaceuticals that target neurological disorders. The efficiency of these reactions often depends on the purity of starting materials and reaction conditions .
The mechanism by which 3,4-dihydro-6,7-dimethoxy-1-pentylisoquinoline hydrochloride exerts its effects primarily involves modulation of neurotransmitter systems in the brain. Specifically:
This modulation leads to decreased dopamine release in certain conditions, which is beneficial in treating hyperkinetic disorders such as Huntington's disease .
Physical property data can be obtained from reliable chemical databases such as Sigma-Aldrich or NIST .
3,4-Dihydro-6,7-dimethoxy-1-pentylisoquinoline hydrochloride serves several scientific purposes:
This compound exemplifies the intersection of organic chemistry and medicinal applications, highlighting its significance in therapeutic contexts .
Isoquinoline alkaloids represent one of the largest and most evolutionarily significant classes of nitrogen-containing plant metabolites, with over 2,500 identified structures. These compounds originated in ancient vascular plants and exhibit monophyletic conservation in basal angiosperms, where they serve as chemical defenses against herbivores and pathogens [2] [5]. The evolutionary persistence of the isoquinoline scaffold—a benzopyridine ring system formed by benzene and pyridine fusion—stems from its biosynthetic versatility and ecological efficacy. This core structure arises enzymatically from tyrosine or phenylalanine precursors via norcoclaurine synthase (NCS), a pivotal enzyme generating the fundamental benzylisoquinoline skeleton [7] [9].
Molecular phylogenetics indicates that isoquinolines emerged early in plant evolution, with specialized functions in chemical defense and signaling. Their distribution across phylogenetically diverse families (Papaveraceae, Berberidaceae, Ranunculaceae) suggests convergent evolutionary advantages [5]. Notably, 3,4-dihydroisoquinoline derivatives like the target compound represent evolutionary intermediates in alkaloid biosynthesis, where they serve as precursors for complex alkaloids through oxidative coupling and ring closure reactions. The 6,7-dimethoxy substitution pattern—recurring in numerous bioactive isoquinolines—enhances membrane permeability and target engagement, conferring selective advantages that persist in modern species [7] [9].
Table 1: Evolutionary Distribution of Key Isoquinoline Classes in Plant Families
Isoquinoline Subtype | Primary Plant Families | Evolutionary Function | Representative Compounds |
---|---|---|---|
Benzylisoquinolines | Papaveraceae, Ranunculaceae | Chemical defense, UV protection | Reticuline, Norlaudanosoline |
Protoberberines | Berberidaceae, Menispermaceae | Antimicrobial, insecticidal | Berberine, Palmatine |
Aporphines | Lauraceae, Magnoliaceae | Herbivore deterrent, antioxidant | Boldine, Glaucine |
Morphine-type | Papaveraceae | Pain response modulation | Morphine, Codeine |
Dihydroisoquinolines | Papaveraceae, Fumariaceae | Biosynthetic intermediates | Salsolidine, Target compound |
Dihydroisoquinolines constitute a specialized subclass characterized by a partially saturated isoquinoline core with variable substitution patterns. The structural taxonomy categorizes them by:
Table 2: Structural Classification of Bioactive Dihydroisoquinoline Derivatives
Substitution Pattern | Representative Compounds | Pharmacological Profile | Molecular Targets |
---|---|---|---|
6,7-Dimethoxy-N1-alkyl | 1-Pentyl target compound | Neuroprotective, anticancer (predicted) | CB1/2 receptors, HDAC enzymes |
6,7-Methylenedioxy-N1-aryl | 1-(4-Nitrophenyl) derivative [8] | Antiproliferative | Tubulin polymerization |
Unsubstituted-N1-H | Salsolidine [10] | Adrenergic modulation | α2-Adrenoceptors |
1,2,3,4-Tetrahydro-1-carboxylic acid | THIQ-1-carboxylic acid [10] | Antibiotic adjuvant | NDM-1 metallo-β-lactamase |
The target compound 3,4-Dihydro-6,7-dimethoxy-1-pentylisoquinoline hydrochloride exemplifies strategic structural optimization:
Table 3: Molecular Profile of 3,4-Dihydro-6,7-dimethoxy-1-pentylisoquinoline hydrochloride
Property | Value | Analytical Method |
---|---|---|
Molecular Formula | C₁₆H₂₃NO₂ (free base) | High-resolution MS [4] |
SMILES | CCCCCC1=NCCC2=CC(=C(C=C21)OC)OC | Canonical representation [4] |
InChIKey | NYFGTTHQOVPHHX-UHFFFAOYSA-N | Standard identifier [4] |
Predicted CCS | 162.6 Ų (M+H⁺) | Collision cross-section [4] |
Hydrogenation Precursor | 6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinoline | Iridium-catalyzed synthesis [8] |
This structural taxonomy informs drug design paradigms where minor modifications at N1 or C6/C7 significantly alter target engagement. Contemporary research exploits these features for developing isoform-selective ligands, particularly in neurodegenerative and oncological contexts where multi-target isoquinoline derivatives show promise [2] [9].
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: